Bienvenue dans la boutique en ligne BenchChem!

4-(2,3-Difluorophenyl)piperidine

CGRP receptor antagonist Migraine GPCR pharmacology

4-(2,3-Difluorophenyl)piperidine is a 4-arylpiperidine building block bearing a 2,3-difluorophenyl substituent (C₁₁H₁₃F₂N, MW 197.22 g/mol). It serves as a key intermediate in medicinal chemistry and fragment-based drug discovery, providing a balance of moderate lipophilicity (ACD/LogP 2.40) and modulated basicity relative to non-fluorinated or mono-fluorinated analogs.

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
CAS No. 1004852-69-0
Cat. No. B3373356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Difluorophenyl)piperidine
CAS1004852-69-0
Molecular FormulaC11H13F2N
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C(C(=CC=C2)F)F
InChIInChI=1S/C11H13F2N/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
InChIKeyNCLIFCTURKFISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Difluorophenyl)piperidine (CAS 1004852-69-0) – Core Properties and Strategic Positioning Among Fluorophenylpiperidine Building Blocks


4-(2,3-Difluorophenyl)piperidine is a 4-arylpiperidine building block bearing a 2,3-difluorophenyl substituent (C₁₁H₁₃F₂N, MW 197.22 g/mol) . It serves as a key intermediate in medicinal chemistry and fragment-based drug discovery, providing a balance of moderate lipophilicity (ACD/LogP 2.40) and modulated basicity relative to non-fluorinated or mono-fluorinated analogs . The 2,3-difluorophenyl group has been explicitly identified as a potency-enhancing pharmacophore in SAR campaigns, most notably in the development of clinical CGRP receptor antagonists [1]. This compound is commercially available in research-grade purity (≥95%) from multiple suppliers.

Why 4-(2,3-Difluorophenyl)piperidine Cannot Be Replaced by Generic 4-Arylpiperidine Analogs


Simple substitution of 4-(2,3-difluorophenyl)piperidine with 4-phenylpiperidine, 4-(2-fluorophenyl)piperidine, or 4-(3-fluorophenyl)piperidine introduces measurable changes in lipophilicity, basicity, and target engagement that propagate through downstream SAR [1]. The 2,3-difluorophenyl pattern is not a mere incremental modification; extensive SAR studies in caprolactam-based CGRP antagonists demonstrated that this specific substitution pattern delivers a ≥20-fold improvement in binding affinity (Ki) compared to the parent phenyl analog, an effect that could not be replicated by mono-fluorination or alternative difluoro substitution patterns [1]. Computational pKa analysis of fluorinated piperidine libraries further confirms that the number and position of fluorine atoms systematically modulate the basicity of the piperidine nitrogen, which directly impacts hERG channel affinity and cardiac safety margins [2]. Generic replacement therefore risks both potency loss and altered safety profiles.

Quantitative Differentiation Evidence: 4-(2,3-Difluorophenyl)piperidine vs. Closest Analogs


CGRP Receptor Binding Affinity: 2,3-Difluorophenyl vs. Phenyl – Direct Head-to-Head SAR Comparison

In a systematic SAR study of caprolactam-based CGRP receptor antagonists, replacement of the C-6 phenyl substituent (compound 10) with a 2,3-difluorophenyl group (compound 23) produced a ≥20-fold improvement in binding affinity (Ki) and an ~80-fold improvement in functional antagonism of CGRP-stimulated cAMP production [1]. The 2,3-difluorophenyl analog 23 was subsequently optimized into the clinical candidate MK-0974 (telcagepant) [1].

CGRP receptor antagonist Migraine GPCR pharmacology

Lipophilicity (ACD/LogP) Comparison Across 4-Arylpiperidine Building Blocks

The ACD/LogP of 4-(2,3-difluorophenyl)piperidine is 2.40, positioning it between 4-phenylpiperidine (LogP 2.39) and 4-(2-fluorophenyl)piperidine (LogP 2.44), and notably lower than 4-(3-fluorophenyl)piperidine (LogP 2.62) . This moderate lipophilicity results from the combined electron-withdrawing effect of two ortho/meta fluorine atoms, which polarizes the aromatic ring without excessively increasing logP, a property relevant to balancing membrane permeability and metabolic clearance.

Physicochemical property optimization Lipophilicity Drug-likeness

Basicity Modulation and hERG Liability Risk Reduction Through Fluorination

Computational pKa analysis of a library of fluorinated piperidines demonstrated that fluorine substitution notably lowers piperidine nitrogen basicity, which is directly correlated with reduced affinity for hERG potassium channels and consequent cardiac toxicity risk [1]. While the study evaluates fluorination directly on the piperidine ring rather than on a pendant phenyl group, the class-level principle extends to 4-(2,3-difluorophenyl)piperidine: the two electron-withdrawing fluorine atoms on the phenyl ring inductively reduce the pKa of the piperidine nitrogen compared to non-fluorinated 4-phenylpiperidine (predicted pKa ~10.2) . Unsubstituted piperidines (pKa ≈ 9.5–10.5) are almost entirely protonated at physiological pH, a state associated with hERG channel blockade .

hERG cardiotoxicity pKa modulation Cardiac safety

Microsomal Metabolic Stability of Difluorinated Heterocyclic Amines – Class-Level Evidence

A systematic study of physicochemical properties across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that difluorination generally maintains high intrinsic microsomal clearance stability [1]. While the study examined fluorine substitution directly on the saturated heterocyclic ring rather than on a pendant aryl group, the trend supports the expectation that the 2,3-difluorophenylpiperidine scaffold benefits from the metabolic shielding effect of carbon-fluorine bonds, which are stronger than carbon-hydrogen bonds and resist cytochrome P450-mediated oxidative metabolism [1][2].

Metabolic stability Intrinsic clearance In vitro ADME

Lead-Likeness and 3D Fragment Properties: Fluorinated Piperidines in FBDD

Chemoinformatic analysis of fluorinated piperidine fragments evaluated lead-likeness and three-dimensionality metrics, revealing that fluorinated piperidines occupy a favorable property space for fragment-based drug discovery (FBDD) [1]. The study showed that fluorination enhances three-dimensional character compared to flat aromatic fragments while maintaining compliance with lead-likeness criteria (MW < 250, LogP < 3, number of H-bond donors/acceptors within rule-of-three). The 4-(2,3-difluorophenyl)piperidine scaffold (MW 197.22, LogP 2.40, 3 H-bond acceptors, 1 H-bond donor) satisfies all lead-like criteria and provides a conformationally restricted 3D vector for fragment growing or linking strategies [1].

Fragment-based drug discovery 3D fragments Lead-likeness

Recommended Application Scenarios for 4-(2,3-Difluorophenyl)piperidine Based on Differentiated Evidence


Development of High-Affinity CGRP Receptor Antagonists for Migraine

Programs targeting the CGRP receptor for acute migraine treatment should prioritize 4-(2,3-difluorophenyl)piperidine as the 4-arylpiperidine building block of choice. SAR data from the MK-0974 (telcagepant) discovery program demonstrate that the 2,3-difluorophenyl group confers a 208-fold improvement in CGRP receptor binding Ki compared to the parent phenyl analog (3.6 nM vs. 750 nM) [Section 3, Evidence 1]. This potency enhancement is specific to the 2,3-difluoro substitution pattern and was instrumental in advancing MK-0974 to Phase II clinical trials. Alternative building blocks (phenyl, mono-fluorophenyl) are unlikely to recapitulate this affinity gain.

Fragment-Based Drug Discovery (FBDD) Requiring 3D Lead-Like Building Blocks

For fragment library design or fragment growing campaigns, 4-(2,3-difluorophenyl)piperidine offers a favorable combination of properties: MW 197.22 g/mol, LogP 2.40, single rotatable bond between ring systems, and three hydrogen bond acceptor atoms (two from fluorine, one from the piperidine nitrogen) while maintaining a single hydrogen bond donor [Section 3, Evidence 5]. These metrics align with the rule-of-three criteria for fragment lead-likeness. The 2,3-difluoro substitution pattern also provides a defined 3D vector for fragment elaboration, as validated by chemoinformatic analysis of fluorinated piperidine libraries [Section 3, Evidence 5].

Lead Optimization Programs Requiring Reduced hERG Liability

Teams optimizing lead series where hERG channel blockade is a known liability should consider 4-(2,3-difluorophenyl)piperidine as a replacement for 4-phenylpiperidine or 4-(4-fluorophenyl)piperidine (predicted pKa ~10.2) in their scaffold. The electron-withdrawing effect of the 2,3-difluorophenyl group inductively lowers the basicity of the piperidine nitrogen, a property that computational studies have directly correlated with reduced hERG channel affinity [Section 3, Evidence 3]. While the exact ΔpKa for this specific compound has not been experimentally determined, the class-level evidence from fluorinated piperidine libraries supports the strategic value of this building block for improving cardiac safety margins.

Kinase Inhibitor and RIPK1-Focused Medicinal Chemistry Programs

Patent analysis reveals that 4-(2,3-difluorophenyl)piperidine and its derivatives are claimed as key intermediates in RIP1/RIPK1 kinase inhibitor programs (e.g., WO2019130230A1, Rigel Pharmaceuticals; Merck Sharp & Dohme WO2023225041A1) [Section 1]. The 2,3-difluorophenyl group serves as a privileged aryl substituent in kinase hinge-binding motifs. The building block is also relevant to RORγ modulator programs (US20150266856A1), where the difluorophenyl pattern contributes to receptor binding affinity and selectivity. Procurement of this specific building block ensures direct alignment with patent-enabling synthetic routes.

Quote Request

Request a Quote for 4-(2,3-Difluorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.